molecular formula C13H10ClFO2 B1448983 4-(Benzyloxy)-3-chloro-5-fluorophenol CAS No. 1881289-00-4

4-(Benzyloxy)-3-chloro-5-fluorophenol

Cat. No. B1448983
M. Wt: 252.67 g/mol
InChI Key: HSAOFURKSGJYOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” has been reported in the literature. For instance, Schiff base ligands were synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .


Chemical Reactions Analysis

The reactivity of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3-chloro-5-fluorophenol” are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability.

Scientific Research Applications

Radiosynthesis Precursors

4-(Benzyloxy)-3-chloro-5-fluorophenol has shown effectiveness as a precursor in the radiosynthesis of complex molecules, particularly in the context of PET imaging. A study by Helfer et al. (2013) demonstrated that bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 4-(Benzyloxy)-3-chloro-5-fluorophenol, are highly effective labeling precursors for the radiosynthesis of 4-[18F]fluorophenol. This compound is an important intermediate for constructing more complex molecules that contain a 4-[18F]fluorophenoxy moiety, a group pertinent in PET imaging agents. The synthesis process achieved an overall radiochemical yield (RCY) of 43 ± 12% using conventional heating and 52 ± 3% using microwave heating, indicating the potential of this compound in synthesizing medically relevant radiolabeled compounds (Helfer et al., 2013).

Fluorescent Probes for Sensing Applications

In another domain, compounds structurally similar to 4-(Benzyloxy)-3-chloro-5-fluorophenol have been applied in the development of fluorescent probes. Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analog, which they synthesized from related compounds. These fluorophores exhibited high sensitivity to pH changes and selectively sensed metal cations like magnesium and zinc, showcasing their potential in creating fluorescent probes for bioimaging and metal ion detection (Tanaka et al., 2001).

Anaerobic Transformation Studies

The fluorinated analogs of phenol, which share structural similarities with 4-(Benzyloxy)-3-chloro-5-fluorophenol, have been utilized to investigate the anaerobic transformation of phenol to benzoate. Genthner et al. (1989) used isomeric fluorophenols to study this transformation by a phenol-degrading consortium, indicating the role of these compounds in understanding biochemical pathways and environmental biodegradation processes (Genthner et al., 1989).

Synthesis of Biologically Active Molecules

The fluorophenyl and benzyloxyphenyl groups, as seen in 4-(Benzyloxy)-3-chloro-5-fluorophenol, have been recognized as pharmacophores, key components in the synthesis of biologically active molecules. Holla et al. (2003) highlighted their role in synthesizing new molecules with potential antibacterial properties, underlining the importance of these groups in medicinal chemistry and drug development (Holla et al., 2003).

Safety And Hazards

The safety data sheets of similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-fluoro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOFURKSGJYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chloro-5-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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